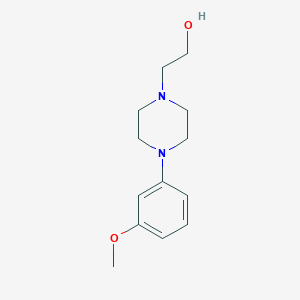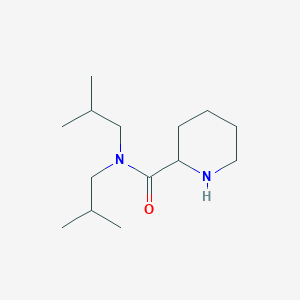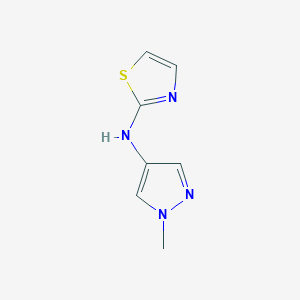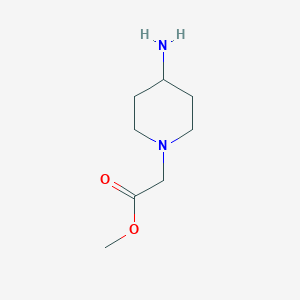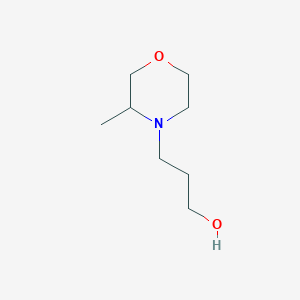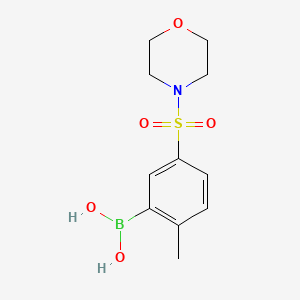
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid
説明
“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .
Synthesis Analysis
The synthesis of boronic acids like “(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” often involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” is represented by the formula C11H16BNO5S . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of substituted phenylalanine derivatives . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” is a solid compound . Its molecular weight is 285.13 . More detailed physical and chemical properties may require specific experimental measurements.科学的研究の応用
Sensing Applications
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can be employed at the interface of the sensing material or within the bulk sample, enhancing the detection of biological molecules.
Biological Labelling and Protein Manipulation
The compound’s reactivity with diols also allows for its use in biological labelling and protein manipulation . It can be used to modify proteins, which is essential for understanding protein functions and interactions in biological systems. This application is particularly significant in the study of glycoproteins and other post-translationally modified proteins.
Separation Technologies
Boronic acids, including (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid , are integral to separation technologies . They can selectively bind to molecules containing cis-diol groups, which is beneficial for the purification and isolation of specific biomolecules from complex mixtures, such as in the case of glycoproteins and nucleosides.
Therapeutic Development
This compound has potential applications in the development of therapeutics . Its ability to interact with various biological molecules can be harnessed to interfere with signaling pathways, inhibit enzymes, and create cell delivery systems. These properties are being explored to develop new treatments for diseases.
Drug Delivery Systems
The pH-dependent capture/release feature of phenylboronic acid-functionalized materials makes them suitable for drug delivery systems . The compound can be used to create pH-responsive materials that release drugs in response to changes in the pH of the surrounding environment, which is particularly useful for targeted drug delivery.
Analytical Methods
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid: can be used to construct microparticles for analytical methods . These particles can be designed to have high binding affinity and capacity for specific analytes, improving the sensitivity and accuracy of detection in various analytical applications.
作用機序
Target of Action
The primary target of the compound (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid are the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction .
Action Environment
The action, efficacy, and stability of (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid are influenced by environmental factors. The compound is known to be environmentally benign . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If inhaled or swallowed, it is advised to call a poison center or doctor/physician .
特性
IUPAC Name |
(2-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJOSXZREONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657287 | |
| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid | |
CAS RN |
871329-74-7 | |
| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)

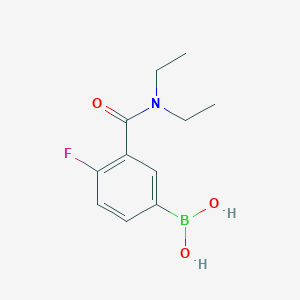
![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
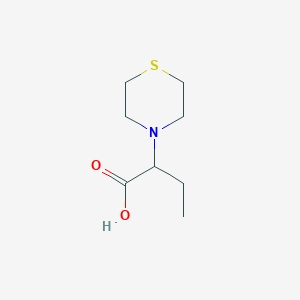
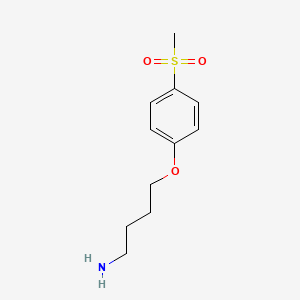
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
